Platium(II) 5,10,15,20-tetraphenyltetrabenzoporphyrin
Description
Platinum(II) 5,10,15,20-tetraphenyltetrabenzoporphyrin (PtTPTBP) is a metalloporphyrin complex featuring a tetrabenzoporphyrin core annulated with four benzene rings at the β-pyrrolic positions and four phenyl groups at the meso positions. The platinum(II) center coordinates with the porphyrin’s nitrogen atoms, forming a square-planar geometry. This structural modification enhances conjugation, leading to redshifted absorption/emission profiles compared to non-annulated porphyrins like 5,10,15,20-tetraphenylporphyrin (H₂TPP) . PtTPTBP is valued for its phosphorescent properties, making it suitable for applications such as optical oxygen sensing and photodynamic therapy. Its synthesis involves cyclization of tetrapyrrole precursors followed by metallation, though yields are often low (e.g., 0.4% for analogous platinum azatetrabenzoporphyrins) .
Properties
Molecular Formula |
C60H36N4Pt |
|---|---|
Molecular Weight |
1008.0 g/mol |
IUPAC Name |
platinum;2,11,20,29-tetraphenyl-37,38,39,40-tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene |
InChI |
InChI=1S/C60H36N4.Pt/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-36H; |
InChI Key |
JTSFMOBITQMNCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=N3)C(=C5C6=CC=CC=C6C(=N5)C(=C7C8=CC=CC=C8C(=N7)C(=C9C1=CC=CC=C1C2=N9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1.[Pt] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pt-tetraphenyltetrabenzoporphyrin typically involves the complexation of 5,10,15,20-tetraphenyltetrabenzoporphyrin with platinum(II) chloride in a suitable solvent such as dimethylformamide (DMF) or phenol. The reaction is carried out under reflux conditions to ensure complete complexation . The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of Pt-tetraphenyltetrabenzoporphyrin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure consistency and reliability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Pt-tetraphenyltetrabenzoporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state complexes.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of lower oxidation state complexes.
Substitution: The compound can undergo substitution reactions where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Ligand exchange reactions often involve the use of various phosphines or amines as substituting ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield Pt(IV) complexes, while reduction typically results in Pt(0) or Pt(II) complexes .
Scientific Research Applications
Photocatalytic Applications
Photocatalytic Hydrogen Evolution
Recent studies have demonstrated that platinum(II) porphyrins, including 5,10,15,20-tetraphenyltetrabenzoporphyrin, exhibit long-lived excited states beneficial for photocatalytic hydrogen evolution. For instance, a study showed that conjugated platinum(II)-porphyrins with naphthalimide chromophores achieved high hydrogen evolution rates due to efficient energy transfer and favorable thermodynamics for electron transfer processes. The platinum(II) porphyrin exhibited a hydrogen evolution rate of 750 µmol g h, significantly higher than other tested compounds .
Optical Sensing Applications
Oxygen Sensing
Platinum(II) 5,10,15,20-tetraphenyltetrabenzoporphyrin has been effectively utilized in optical oxygen sensors. These sensors leverage the compound's phosphorescent properties to detect oxygen levels accurately. A notable application involved integrating the platinum porphyrin into a polymer matrix that enhanced its sensitivity to oxygen detection. The sensor demonstrated a detection limit of 4.7 µM for hydrogen peroxide and showed reversible fluorescence responses based on oxygen concentration changes .
Temperature and Oxygen Dual Sensing
Another innovative application involves the development of a dual sensor that responds to both temperature and dissolved oxygen levels. The platinum(II) porphyrin was incorporated into a thermoresponsive polymer matrix (PNIPAAm), which allowed for simultaneous monitoring of temperature changes and oxygen consumption in biological samples such as Escherichia coli. This dual functionality is crucial for various environmental and biological monitoring applications .
Photodynamic Therapy
Cancer Treatment Applications
Platinum(II) porphyrins are also being explored for their potential in photodynamic therapy (PDT), where they can act as photosensitizers to generate reactive oxygen species upon light activation. This property can selectively target cancer cells while minimizing damage to surrounding healthy tissues. The ability of these compounds to produce singlet oxygen upon excitation makes them suitable candidates for therapeutic applications in oncology .
Material Science Applications
Development of Advanced Materials
The incorporation of platinum(II) porphyrins into various materials has led to advancements in the development of photonic devices and sensors. For example, studies have shown that integrating these compounds into polymer films enhances their photostability and spectral properties, making them suitable for applications in optoelectronics and advanced imaging technologies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Pt-tetraphenyltetrabenzoporphyrin involves its ability to absorb light and transfer energy to molecular oxygen, generating singlet oxygen species. These reactive oxygen species can then interact with cellular components, leading to cell damage and death. This mechanism is particularly useful in photodynamic therapy for cancer treatment . The compound’s photophysical properties are also exploited in optoelectronic applications, where it acts as an efficient emitter of near-infrared light .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
- PtTPTBP vs. Platinum(II) Tetraphenylporphyrin (PtTPP):
PtTPP lacks benzo-annulation, resulting in a smaller π-system. The Soret band of PtTPP appears at ~418 nm, while PtTPTBP’s extended conjugation shifts absorption to longer wavelengths (e.g., 439 nm for PtNTBP, an aza-analog) . - PtTPTBP vs. Platinum(II) Azatetrabenzoporphyrin (PtNTBP):
PtNTBP incorporates nitrogen atoms at the β-pyrrolic positions, introducing electron-withdrawing effects. This modification further redshifts absorption (λmax = 657 nm) compared to PtTPTBP . - PtTPTBP vs. 21,23-Dithiaporphyrin (S₂TPP):
S₂TPP replaces two pyrrolic nitrogens with sulfur, reducing symmetry and altering redox properties. Its absorption spectrum shows split Soret bands (389 nm and 421 nm) distinct from PtTPTBP’s singular Soret peak .
Photophysical Properties
*Estimated based on tetrabenzoporphyrin analogs. †Typical values for platinum porphyrins.
Biological Activity
Platinum(II) 5,10,15,20-tetraphenyltetrabenzoporphyrin (PtTPBP) is a synthetic porphyrin complex that has garnered attention in the fields of photodynamic therapy (PDT) and cancer treatment due to its unique photophysical properties and biological activities. This article provides a comprehensive overview of the biological activity of PtTPBP, focusing on its synthesis, mechanisms of action, cytotoxicity, and potential therapeutic applications.
Synthesis and Structural Characterization
PtTPBP is synthesized through the coordination of platinum(II) ions to the tetrabenzoporphyrin framework. The synthesis involves heating free-base porphyrins with platinum precursors in suitable solvents. This process yields complexes with distinct optical properties, characterized by their absorption spectra in the UV-visible range and phosphorescence emissions.
Photophysical Properties
The photophysical properties of PtTPBP are crucial for its biological activity. It exhibits strong absorption in the Soret band (around 440 nm) and Q-band (around 626 nm), which are essential for effective light absorption during PDT. The phosphorescence emission maximum occurs at approximately 801 nm, allowing for efficient singlet oxygen production upon excitation .
Reactive Oxygen Species (ROS) Generation
PtTPBP is known to generate reactive oxygen species (ROS), particularly singlet oxygen (), upon light activation. This ROS generation is a key mechanism through which PtTPBP exerts its cytotoxic effects on cancer cells. The efficiency of ROS production can be quantified using methods such as the 1,3-diphenylisobenzofuran assay .
Targeting Cancer Cells
Studies have shown that modifications to the porphyrin structure can enhance targeting capabilities towards cancer cells. For instance, folate-conjugated variants of platinum porphyrins have demonstrated improved binding affinity to folate receptors overexpressed in certain cancer types, enhancing their therapeutic efficacy .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of PtTPBP against various cancer cell lines. The following table summarizes key findings from recent studies:
These studies indicate that PtTPBP exhibits varying levels of cytotoxicity depending on the cell line and light conditions used during treatment.
Case Studies and Applications
-
Photodynamic Therapy (PDT)
PtTPBP has been explored as a photosensitizer in PDT for treating tumors. Its ability to produce ROS upon light activation allows it to induce apoptosis in cancer cells effectively. Clinical studies have shown promising results in reducing tumor size and improving patient outcomes when used in conjunction with laser therapy. -
Combination Therapies
Research suggests that combining PtTPBP with other therapeutic agents can enhance its anticancer effects. For example, when used alongside traditional chemotherapy drugs, PtTPBP may sensitize tumor cells to these treatments, leading to improved efficacy . -
In Vivo Studies
Animal model studies have demonstrated the potential of PtTPBP in targeting tumors while minimizing damage to surrounding healthy tissues. These studies support the hypothesis that targeted delivery systems can significantly improve the therapeutic index of platinum-based porphyrins .
Q & A
Q. What are the standard synthesis methods for Platinum(II) tetraphenyltetrabenzoporphyrin, and how are reaction conditions optimized?
The synthesis typically involves refluxing a free-base porphyrin precursor (e.g., 5-(4′-formyl benzoic acid-4′-phenyl ester)-10,15,20-tri(N,N-diphenylaminophenyl)porphyrin) with PtCl₂ in benzonitrile under nitrogen. Metallation is confirmed by UV-Vis spectroscopy, where the four Q-bands of the free-base porphyrin collapse into two bands characteristic of metalloporphyrins. Purification is achieved via silica gel chromatography using toluene as the eluent, yielding ~30% . Optimization strategies include microwave-assisted synthesis, which reduces reaction times and improves yields (up to 40%) by enabling rapid heating and precise temperature control .
Q. How can researchers confirm the successful metallation and structural integrity of Platinum(II) tetraphenyltetrabenzoporphyrin?
Key characterization techniques include:
- UV-Vis Spectroscopy : Monitoring the shift from four Q-bands (free-base porphyrin) to two bands post-metallation .
- NMR Spectroscopy : ¹H NMR in CDCl₃ shows distinct β-pyrrole proton signals at δ 8.83 ppm and phenyl proton resonances between δ 7.70–8.65 ppm. ¹³C NMR confirms aromatic carbon environments (δ 121–141 ppm) .
- Mass Spectrometry : MALDI-TOF MS provides molecular ion peaks matching the calculated mass (e.g., m/z 919.79 for C60H36N4Pt) .
Q. What storage conditions are recommended for maintaining the stability of Platinum(II) tetraphenyltetrabenzoporphyrin?
The compound should be stored at -20°C in the dark under inert atmosphere (e.g., argon) to prevent photodegradation and oxidation. Solid samples are stable for months when protected from moisture and light .
Advanced Research Questions
Q. How does conjugation of Platinum(II) tetraphenyltetrabenzoporphyrin with fullerenes alter its electronic properties?
Conjugation with C60 via pyrrolidine linkages (e.g., using sarcosine as a catalyst) introduces charge-transfer interactions, enhancing light-harvesting efficiency. This is characterized by red-shifted absorption bands and quenched fluorescence due to electron injection into the fullerene. Electrochemical studies (cyclic voltammetry) reveal modified redox potentials, indicating stabilized excited states for applications in organic photovoltaics .
Q. What methodologies are used to analyze tautomeric equilibria and proton transfer dynamics in substituted Platinum(II) porphyrins?
Variable-temperature ¹H NMR and saturation transfer experiments quantify tautomerism rates. For example, substituents at the β-pyrrole position alter activation energies (ΔG‡) of proton transfer between inner nitrogen atoms. Line-shape analysis of NMR signals at 200–400 K provides kinetic parameters, with platinum coordination often stabilizing specific tautomeric forms .
Q. How do photoelectrochemical properties of Platinum(II) tetraphenyltetrabenzoporphyrin compare when anchored to metal oxide semiconductors (e.g., TiO₂)?
Anchoring via carboxylate groups in meta or para positions on phenyl rings modulates electron injection efficiency. Steady-state fluorescence quenching on TiO₂ confirms electron transfer, while transient absorption spectroscopy measures charge recombination rates. Planar binding (meta-substituted derivatives) enhances interfacial electron coupling, improving solar cell performance (IPCE > 15%) compared to para-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
